molecular formula C22H25N3O7S B300692 5-{4-[2-(4-Morpholinyl)-2-oxoethoxy]benzylidene}-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione

5-{4-[2-(4-Morpholinyl)-2-oxoethoxy]benzylidene}-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione

Cat. No. B300692
M. Wt: 475.5 g/mol
InChI Key: RAQKGSHLUUIDBJ-QGOAFFKASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{4-[2-(4-Morpholinyl)-2-oxoethoxy]benzylidene}-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione (abbreviated as MTD) is a thiazolidinedione derivative that has been extensively researched for its potential applications in the field of medicine. It is a synthetic compound that has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. In

Mechanism of Action

The exact mechanism of action of 5-{4-[2-(4-Morpholinyl)-2-oxoethoxy]benzylidene}-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione is not fully understood. However, it has been shown to inhibit the activity of various enzymes and signaling pathways that are involved in inflammation, cancer, and viral infections. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the production of inflammatory mediators. This compound has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), which is a signaling pathway that plays a key role in inflammation and cancer. Additionally, this compound has been shown to inhibit the activity of reverse transcriptase, which is an enzyme that plays a key role in the replication of retroviruses such as HIV.
Biochemical and Physiological Effects:
This compound has been shown to possess a wide range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. This compound has also been shown to induce apoptosis (programmed cell death) in cancer cells. Additionally, this compound has been shown to inhibit the replication of various viruses, including HIV and hepatitis C.

Advantages and Limitations for Lab Experiments

5-{4-[2-(4-Morpholinyl)-2-oxoethoxy]benzylidene}-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. Additionally, this compound has been extensively researched and its biological activities have been well-characterized. However, this compound also has some limitations for lab experiments. It is a complex compound that requires specialized equipment and expertise for its synthesis. Additionally, this compound has been shown to have low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for research on 5-{4-[2-(4-Morpholinyl)-2-oxoethoxy]benzylidene}-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione. One potential direction is the investigation of its potential use in the treatment of other inflammatory diseases, such as multiple sclerosis and inflammatory bowel disease. Another potential direction is the investigation of its potential use in combination with other anti-cancer drugs for the treatment of various types of cancer. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify potential targets for its therapeutic use.

Synthesis Methods

5-{4-[2-(4-Morpholinyl)-2-oxoethoxy]benzylidene}-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione can be synthesized through a multi-step process involving the reaction of various chemical reagents. The first step involves the reaction of 4-morpholineethanamine with ethyl 2-bromoacetate to form 2-(4-morpholinyl)-2-oxoethyl bromide. The second step involves the reaction of 2-(4-morpholinyl)-2-oxoethyl bromide with 4-(2-hydroxyethyl)-1,3-thiazole-5-carboxaldehyde to form this compound.

Scientific Research Applications

5-{4-[2-(4-Morpholinyl)-2-oxoethoxy]benzylidene}-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione has been extensively researched for its potential applications in the field of medicine. It has been shown to possess anti-inflammatory properties and has been investigated for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis. This compound has also been shown to possess anti-cancer properties and has been investigated for its potential use in the treatment of various types of cancer, including breast cancer, lung cancer, and colon cancer. Additionally, this compound has been shown to possess anti-viral properties and has been investigated for its potential use in the treatment of viral infections such as HIV and hepatitis C.

properties

Molecular Formula

C22H25N3O7S

Molecular Weight

475.5 g/mol

IUPAC Name

(5E)-5-[[4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]methylidene]-3-(2-morpholin-4-yl-2-oxoethyl)-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C22H25N3O7S/c26-19(23-5-9-30-10-6-23)14-25-21(28)18(33-22(25)29)13-16-1-3-17(4-2-16)32-15-20(27)24-7-11-31-12-8-24/h1-4,13H,5-12,14-15H2/b18-13+

InChI Key

RAQKGSHLUUIDBJ-QGOAFFKASA-N

Isomeric SMILES

C1COCCN1C(=O)CN2C(=O)/C(=C\C3=CC=C(C=C3)OCC(=O)N4CCOCC4)/SC2=O

SMILES

C1COCCN1C(=O)CN2C(=O)C(=CC3=CC=C(C=C3)OCC(=O)N4CCOCC4)SC2=O

Canonical SMILES

C1COCCN1C(=O)CN2C(=O)C(=CC3=CC=C(C=C3)OCC(=O)N4CCOCC4)SC2=O

Origin of Product

United States

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